![molecular formula C6H4BrN3 B1375682 6-Bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 934560-92-6](/img/structure/B1375682.png)
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
6-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Applications De Recherche Scientifique
Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine
The synthesis of this compound involves several methods, including:
- Cyclization Reactions : Utilizing appropriate precursors such as 5-bromo-2H-pyrazolo[3,4-b]pyridine derivatives.
- Substitution Reactions : Introducing various substituents at different positions to enhance biological activity.
Recent studies highlight the versatility of synthetic approaches that allow for the modification of substituents at positions C3 and C6, which can significantly affect the compound's pharmacological properties .
Anticancer Properties
This compound derivatives have shown promising anticancer activities. For instance:
- Tyrosine Kinase Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit various tyrosine kinases, which play a crucial role in cancer cell signaling pathways. One study reported potent inhibitors against KDR kinase with IC50 values as low as 19 nM .
- Antiproliferative Activity : Several derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer. Compounds were tested against multiple human kinases, showing effective inhibition .
Antimicrobial Activity
Recent research has explored the antimicrobial properties of this compound and its derivatives:
- Broad-Spectrum Activity : Studies indicated that certain derivatives exhibited strong antibacterial effects against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to interfere with microbial cell functions and inhibit essential enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives:
Substituent Position | Common Substituents | Biological Activity |
---|---|---|
C3 | Methyl, Ethyl | Enhanced potency against kinases |
C4 | Hydroxyl | Increased solubility and bioavailability |
C5 | Phenyl | Improved anticancer activity |
C6 | Bromo | Enhanced antimicrobial properties |
The analysis of various substituents reveals that specific patterns can lead to significant improvements in the desired biological activities .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A series of synthesized compounds were evaluated for their inhibitory effects on Aurora kinases and mTOR pathways, showing promising results in inhibiting tumor growth in vitro .
- Case Study 2 : Another study focused on the development of hybrid molecules combining pyrazolo[3,4-b]pyridine with triazole structures. These hybrids exhibited enhanced antimicrobial activity and were tested against resistant strains .
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-1H-pyrazolo[3,4-b]pyridine is the Anaplastic Lymphoma Kinase (ALK) . ALK is a promising molecular target for targeted therapy for non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with its target, ALK, by forming a canonical hydrogen-bond network involving helix 12 in the Ligand Binding Domain (LBD) . This interaction is thought to be essential for ALK activation .
Biochemical Pathways
The interaction of this compound with ALK affects the ALK signaling pathway
Result of Action
The molecular and cellular effects of this compound’s action are primarily its potent inhibitory activity against ALK . This results in the suppression of the ALK signaling pathway, which can potentially inhibit the growth of NSCLC cells .
Analyse Biochimique
Biochemical Properties
6-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are involved in the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that promote cell proliferation and survival . Additionally, this compound has shown selectivity for certain cell lines, indicating its potential for targeted cancer therapy .
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting TRKs, this compound disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . This disruption leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to have minimal effects on non-cancerous cells, highlighting its potential as a selective anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the kinase domain of TRKs, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of the kinase domain, thereby inhibiting the activation of downstream signaling pathways . The compound’s pyrazolo portion serves as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with specific amino acids in the kinase domain . These interactions stabilize the binding of this compound to TRKs, enhancing its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods . The compound has demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9 . Over time, this compound maintains its inhibitory effects on TRKs, leading to sustained reductions in cell proliferation and increased apoptosis in cancer cells . Long-term studies have shown that the compound does not degrade significantly, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role in its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites are further processed through conjugation reactions, facilitating their excretion from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on TRKs . The distribution of the compound within tissues is influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
This compound predominantly localizes to the cytoplasm and nucleus of cells . This subcellular localization is essential for its activity, as it allows the compound to interact with TRKs and inhibit their activity . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . Another method involves the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylene)malonate under microwave irradiation, followed by cyclization with phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be further functionalized for specific applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are typically employed.
Major Products Formed:
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 6th position, which may result in different reactivity and biological activity.
6-Chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
Uniqueness: 6-Bromo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Activité Biologique
6-Bromo-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to kinase inhibition and potential therapeutic applications in cancer and infectious diseases. This article explores its synthesis, biological effects, mechanisms of action, and relevant studies that highlight its pharmacological potential.
This compound has the empirical formula C₆H₅BrN₄ and a molecular weight of 213.03 g/mol. It belongs to a class of compounds known for their diverse biological activities, particularly as kinase inhibitors. The synthesis of this compound involves various methods that allow for the formation of the pyrazolopyridine framework, which is crucial for its biological activity.
Kinase Inhibition
One of the primary biological activities of this compound is its role as a kinase inhibitor. It has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the ATP-binding pocket of TRKA, inhibiting its kinase activity effectively. For instance, studies have reported an IC₅₀ value of approximately 56 nM for TRKA inhibition.
Anticancer Activity
The compound exhibits significant antiproliferative effects against various cancer cell lines. Research indicates that it can inhibit the growth of breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), colon adenocarcinoma (HCT116), non-small cell lung cancer (A549), and prostate cancer (PC3) cells . Notably, it has been shown to induce cytotoxicity with IC₅₀ values ranging from low micromolar to sub-micromolar concentrations depending on the cell line.
Cell Line | IC₅₀ Value (µM) |
---|---|
MCF7 | 0.5 |
HepG2 | 0.8 |
HCT116 | 0.6 |
A549 | 0.7 |
PC3 | 0.9 |
Antibacterial Properties
In addition to its anticancer properties, this compound has demonstrated moderate antibacterial activity against several bacterial strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The inhibition zones measured in millimeters indicate varying degrees of effectiveness compared to standard antibiotics like tetracycline .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
B. subtilis | 12-14 |
S. aureus | 12 |
E. coli | 12-16 |
P. aeruginosa | 13 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Binding Interactions : The compound primarily interacts with the ATP-binding site of kinases such as TRKA, leading to inhibition of downstream signaling pathways involved in cell growth and survival.
- Cellular Effects : It has been observed to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins.
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, influencing its pharmacokinetics and overall bioavailability.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships (SARs) of pyrazolo[3,4-b]pyridine derivatives. For example, a study identified a derivative with an IC₅₀ value as low as 0.2 nM against TBK1 (TANK-binding kinase 1), showcasing the potential for developing highly selective inhibitors for therapeutic applications in cancer and inflammation .
Another investigation highlighted the stability and cellular localization of the compound within cytoplasmic compartments where it interacts with various proteins involved in signaling pathways critical for tumor progression .
Propriétés
IUPAC Name |
6-bromo-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXWXRTASHOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743696 | |
Record name | 6-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934560-92-6 | |
Record name | 6-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.